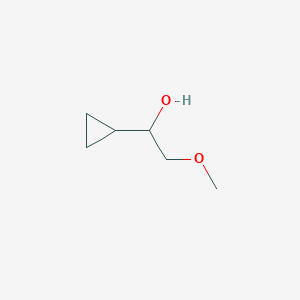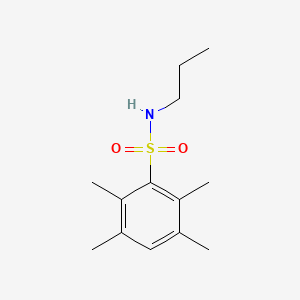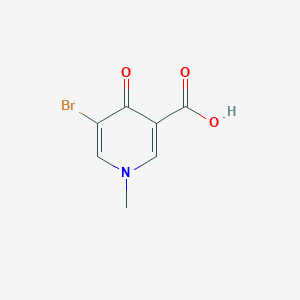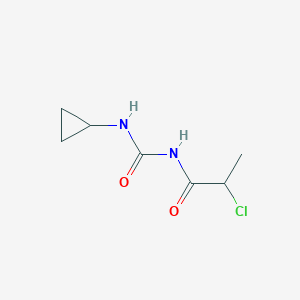
2-(4-Methyl-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Methyl-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid” is a heterocyclic compound. It is part of the triazole family, which are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . Triazole compounds, including this one, are known for their ability to bind in biological systems with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical reactions. For instance, it has been used in the synthesis of mixed ligand coordination compounds together with bpy and CO . The yield of this compound was 4.68 g (43%) .Molecular Structure Analysis
The molecular structure of “this compound” has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies . The 1H NMR (400 MHz, DMSO-d6) spectrum shows peaks at δ 8.63 (d, J = 4.1 Hz, 1H, Py-H6), 8.57 (s, 1H, Htr), 8.03 (d, J = 7.9 Hz, 1H, Py-H3), 7.88 (t, J = 7.7 Hz, 1H, Py-H4), 7.40 (dd, J = 6.7, 5.4 Hz, 1H, Py-H5), 3.94 (s, 3H, CH3) ppm .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and depend on the conditions. It has been found that this compound can provide both N1 and N4 for coordination with ruthenium .科学的研究の応用
Self-Assembly and Metallogel Formation
One notable application involves the self-assembly of derivatives of 2-(4-Methyl-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid into supramolecular structures. For instance, the formation of a luminescent metallogel through the self-assembly behavior of tri-methyl ester derivatives with Eu(III) has been studied. This process results in a red luminescent, healable metallogel, indicating potential uses in materials science, specifically in creating smart materials with healing properties and luminescence for sensors or display technologies (McCarney et al., 2015).
Extraction and Separation Techniques
The compound's derivatives have also been explored in the context of extraction and separation processes. Research into the extraction of Pyridine-3-carboxylic acid using different diluents has been conducted to understand how variations in the extractant composition affect the efficiency of extraction. This is particularly relevant in the pharmaceutical, food, and biochemical industries where such acids play critical roles. The findings suggest that the extraction efficiency varies with the composition of the extractant, pointing to potential optimizations in industrial separation processes (Kumar & Babu, 2009).
Synthesis of Heterocyclic Compounds
Another significant area of application is in the synthesis of heterocyclic compounds. A study demonstrated the generation of a library of fused pyridine-carboxylic acids through reactions involving acyl pyruvates and electron-rich amino heterocycles. These compounds underwent further transformations, indicating their utility as versatile intermediates in organic synthesis for developing pharmaceuticals and agrochemicals (Volochnyuk et al., 2010).
Antimicrobial Activity and Surface Agents
Research on 1,2,4-triazole derivatives has also highlighted their antimicrobial properties. The synthesis of new 1,2,4-triazoles containing the pyridine moiety has shown weak and scattered antiinflammatory activity, suggesting potential in developing new antimicrobial agents. Notably, some compounds exhibited strong hydrogen bonding, which could be a factor in their biological activity (Browne, 1976).
特性
IUPAC Name |
2-(4-methyl-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-13-5-11-12-8(13)7-6(9(14)15)3-2-4-10-7/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTIRIPAISSJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide](/img/structure/B2885865.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2885866.png)
![N-allyl-4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperazine-1-carboxamide](/img/structure/B2885867.png)
![4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2885868.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2885871.png)



![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methylquinolin-8-yl)methanone](/img/structure/B2885878.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2885879.png)


![2-Chloro-N-[[1-(3,5-dimethoxyphenyl)tetrazol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2885885.png)
